3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide
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Overview
Description
3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide is a compound that features a triazole ring, which is known for its diverse biological activities. The presence of the amino and mercapto groups on the triazole ring, along with the sulfonamide group, makes this compound particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of this compound is cadmium ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems. The compound’s ability to bind and remove cadmium ions suggests it could be used in the treatment of cadmium toxicity or in the remediation of cadmium-contaminated environments .
Mode of Action
The compound interacts with its targets through a process known as adsorption . Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the compound acts as an adsorbent, binding to cadmium ions and removing them from the environment .
Biochemical Pathways
The compound’s ability to bind and remove cadmium ions suggests it could impact pathways related toheavy metal detoxification .
Pharmacokinetics
The compound’s ability to bind cadmium ions suggests it could have a high affinity for these ions, which could influence its distribution and excretion .
Result of Action
The primary result of the compound’s action is the removal of cadmium ions from the environment . This could potentially reduce the toxicity of cadmium and mitigate its harmful effects on biological systems .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s adsorption efficiency for cadmium ions was found to be maximized at a pH of 6 . This suggests that the compound’s action could be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with N,N-dimethyl-benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in medicinal chemistry .
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The triazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole
- 4-Amino-5-mercapto-3-substituted-1,2,4-triazoles
- 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol
Uniqueness
The uniqueness of 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide lies in its combination of functional groups. The presence of both amino and mercapto groups on the triazole ring, along with the sulfonamide group, provides a unique set of chemical properties that can be exploited in various applications .
Properties
IUPAC Name |
3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S2/c1-14(2)19(16,17)8-5-3-4-7(6-8)9-12-13-10(18)15(9)11/h3-6H,11H2,1-2H3,(H,13,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOLSGUNXYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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